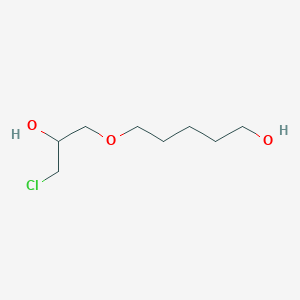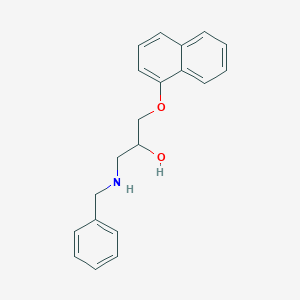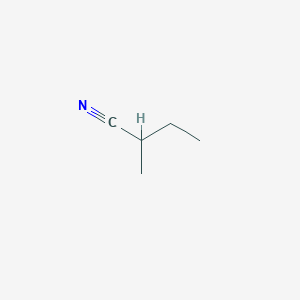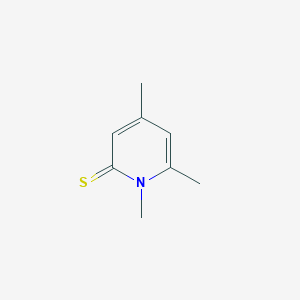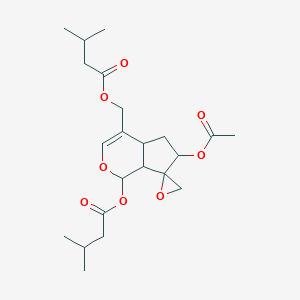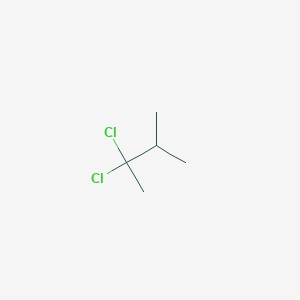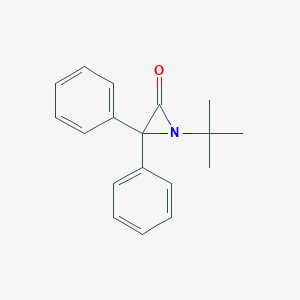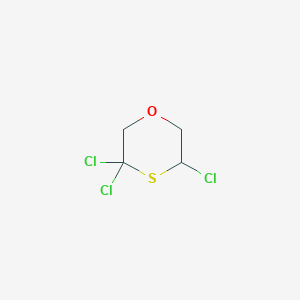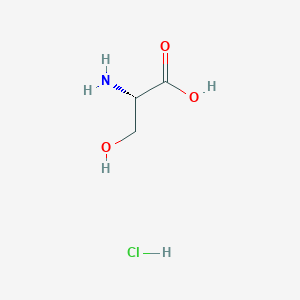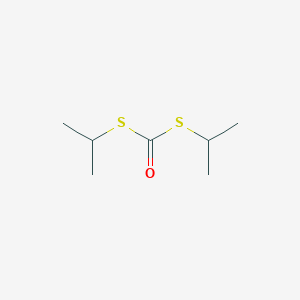
Carbonic acid, dithio-, S,S-diisopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, dithio-, S,S-diisopropyl ester (DIDS) is a chemical compound widely used in scientific research. It is a sulfonamide derivative that can be synthesized through a variety of methods. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many fields of research.
Wirkmechanismus
Carbonic acid, dithio-, S,S-diisopropyl ester acts as an inhibitor of chloride channels, transporters, and exchangers by binding to specific sites on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of chloride ions across the membrane. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit other ion channels, such as the anion exchanger and the sodium-calcium exchanger.
Biochemische Und Physiologische Effekte
Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. Carbonic acid, dithio-, S,S-diisopropyl ester has also been shown to inhibit the activity of the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbonic acid, dithio-, S,S-diisopropyl ester in lab experiments is its ability to inhibit chloride channels, transporters, and exchangers. This makes it a valuable tool for investigating the role of these channels in various physiological processes. However, one limitation of using Carbonic acid, dithio-, S,S-diisopropyl ester is its potential toxicity. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to be toxic to some cell types, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are many directions for future research involving Carbonic acid, dithio-, S,S-diisopropyl ester. One area of interest is the role of chloride channels in cancer cells. Carbonic acid, dithio-, S,S-diisopropyl ester has been shown to inhibit the growth of some cancer cells, and further research could help elucidate the mechanism behind this effect. Another area of interest is the use of Carbonic acid, dithio-, S,S-diisopropyl ester as a potential therapeutic agent for diseases involving chloride channel dysfunction, such as cystic fibrosis. Finally, further research could help identify new targets for Carbonic acid, dithio-, S,S-diisopropyl ester inhibition, leading to the development of new drugs with therapeutic potential.
Synthesemethoden
Carbonic acid, dithio-, S,S-diisopropyl ester can be synthesized through a variety of methods, including the reaction of 4,4'-dithiodimorpholine with isopropyl alcohol and sulfuric acid. Other methods involve the reaction of 4,4'-dithiodimorpholine with isopropylamine and acetic anhydride or with isopropylamine and thionyl chloride.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, dithio-, S,S-diisopropyl ester is widely used in scientific research due to its ability to inhibit chloride channels, transporters, and exchangers. It has been used in studies on the physiology of red blood cells, platelets, and neurons. Carbonic acid, dithio-, S,S-diisopropyl ester has also been used to investigate the role of chloride channels in the regulation of cardiac function and the immune system.
Eigenschaften
CAS-Nummer |
16118-33-5 |
|---|---|
Produktname |
Carbonic acid, dithio-, S,S-diisopropyl ester |
Molekularformel |
C7H14OS2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
bis(propan-2-ylsulfanyl)methanone |
InChI |
InChI=1S/C7H14OS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
RIUPBBIGXOLLCS-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)SC(C)C |
Kanonische SMILES |
CC(C)SC(=O)SC(C)C |
Synonyme |
Dithiocarbonic acid S,S-diisopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
